[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3,6,9,12-tetraoxapentadec-14-yn-1-yloxy)oxan-2-yl]methyl acetate
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Overview
Description
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a chemical compound that contains several functional groups, including a propargyl group, a polyethylene glycol (PEG) chain, and a tetra-acetylated beta-D-glucose moiety . This compound is known for its versatility in various chemical reactions, particularly in click chemistry, where it serves as a crosslinker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose typically involves the conjugation of a propargyl group to a PEG chain, followed by the acetylation of the beta-D-glucose moiety. The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield stable triazole linkages .
Industrial Production Methods
Industrial production methods for Propargyl-PEG5-tetra-Ac-beta-D-glucose are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG5-tetra-Ac-beta-D-glucose undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne click chemistry
Acetylation and Deacetylation: The tetra-acetylated beta-D-glucose moiety can undergo deacetylation under basic conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Basic Conditions: Employed for the deacetylation of the beta-D-glucose moiety.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions.
Deacetylated Glucose Derivatives: Resulting from deacetylation reactions.
Scientific Research Applications
Propargyl-PEG5-tetra-Ac-beta-D-glucose has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for Propargyl-PEG5-tetra-Ac-beta-D-glucose involves its role in click chemistry. The propargyl group reacts with azide-bearing compounds to form stable triazole linkages via copper-catalyzed azide-alkyne click chemistry . This reaction increases the solubility and selectivity of the PEGylation reaction, making it a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG5-tetra-Ac-beta-D-galactose: Contains a beta-D-galactose moiety instead of beta-D-glucose.
Propargyl-PEG5-tetra-Ac-beta-D-mannose: Contains a beta-D-mannose moiety instead of beta-D-glucose.
Uniqueness
Propargyl-PEG5-tetra-Ac-beta-D-glucose is unique due to its specific combination of functional groups, which allows for versatile applications in click chemistry and bioconjugation . The presence of the beta-D-glucose moiety enhances its solubility in aqueous media and increases the selectivity of the PEGylation reaction .
Properties
Molecular Formula |
C25H38O14 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3 |
InChI Key |
OAGPELHTINAWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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